molecular formula C25H24ClN5O2S B11621392 3-Chloro-N-[(Z)-[(4,6-dimethylpyrimidin-2-YL)amino][(2-propoxyphenyl)amino]methylidene]-1-benzothiophene-2-carboxamide

3-Chloro-N-[(Z)-[(4,6-dimethylpyrimidin-2-YL)amino][(2-propoxyphenyl)amino]methylidene]-1-benzothiophene-2-carboxamide

Cat. No.: B11621392
M. Wt: 494.0 g/mol
InChI Key: YEMPJKBRFLVQMH-UHFFFAOYSA-N
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Description

3-Chloro-N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-propoxyphenyl)amino]methylidene]-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophene carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-propoxyphenyl)amino]methylidene]-1-benzothiophene-2-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the benzothiophene core, followed by the introduction of the chloro and carboxamide groups. The reaction conditions may vary, but common reagents include chlorinating agents, amines, and carboxylic acids. The final step involves the coupling of the pyrimidine and propoxyphenyl groups to the benzothiophene core under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-propoxyphenyl)amino]methylidene]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can produce various substituted derivatives .

Scientific Research Applications

3-Chloro-N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-propoxyphenyl)amino]methylidene]-1-benzothiophene-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-propoxyphenyl)amino]methylidene]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,6-Dichloro-1,3,5-triazin-2-ylamino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide
  • 2-(4-(4-Chloro-6-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenylamino)-1,3,5-triazin-2-ylamino)phenylsulfonyl)ethyl hydrogen sulfate.

Uniqueness

3-Chloro-N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino][(2-propoxyphenyl)amino]methylidene]-1-benzothiophene-2-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C25H24ClN5O2S

Molecular Weight

494.0 g/mol

IUPAC Name

3-chloro-N-[(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N-(2-propoxyphenyl)carbamimidoyl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C25H24ClN5O2S/c1-4-13-33-19-11-7-6-10-18(19)29-25(31-24-27-15(2)14-16(3)28-24)30-23(32)22-21(26)17-9-5-8-12-20(17)34-22/h5-12,14H,4,13H2,1-3H3,(H2,27,28,29,30,31,32)

InChI Key

YEMPJKBRFLVQMH-UHFFFAOYSA-N

Isomeric SMILES

CCCOC1=CC=CC=C1N/C(=N\C2=NC(=CC(=N2)C)C)/NC(=O)C3=C(C4=CC=CC=C4S3)Cl

Canonical SMILES

CCCOC1=CC=CC=C1NC(=NC2=NC(=CC(=N2)C)C)NC(=O)C3=C(C4=CC=CC=C4S3)Cl

Origin of Product

United States

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